molecular formula C27H28N2O6 B12128349 1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12128349
M. Wt: 476.5 g/mol
InChI Key: HQPBQFAUNDOUJR-FCQUAONHSA-N
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Description

1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps. The synthetic route typically starts with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spiro compound. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other similar compounds, such as:

    Spiro[indole-pyrrole] derivatives: These compounds share the spiro structure but differ in their substituents and functional groups.

    Indole derivatives: These compounds contain the indole moiety but lack the spiro structure.

    Pyrrole derivatives: These compounds contain the pyrrole moiety but lack the spiro structure. The uniqueness of 1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

(4'E)-1-ethyl-4'-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1'-(2-methoxyethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H28N2O6/c1-5-14-35-21-12-11-18(16-17(21)3)23(30)22-24(31)25(32)29(13-15-34-4)27(22)19-9-7-8-10-20(19)28(6-2)26(27)33/h5,7-12,16,30H,1,6,13-15H2,2-4H3/b23-22-

InChI Key

HQPBQFAUNDOUJR-FCQUAONHSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)OCC=C)C)\O)/C(=O)C(=O)N3CCOC

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)OCC=C)C)O)C(=O)C(=O)N3CCOC

Origin of Product

United States

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